molecular formula C8H13ClN2O3 B1532555 Ethyl (3E)-3-(Acetylhydrazono)-2-chlorobutanoate CAS No. 66552-43-0

Ethyl (3E)-3-(Acetylhydrazono)-2-chlorobutanoate

Cat. No.: B1532555
CAS No.: 66552-43-0
M. Wt: 220.65 g/mol
InChI Key: KRGFFUFWBOJDSH-BJMVGYQFSA-N
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Description

Ethyl (3E)-3-(Acetylhydrazono)-2-chlorobutanoate is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with an adjacent nitrogen atom bonded to a hydrogen atom or an organic group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (3E)-3-(Acetylhydrazono)-2-chlorobutanoate typically involves the reaction of ethyl 2-chlorobutanoate with acetylhydrazine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. The general reaction scheme is as follows:

    Starting Materials: Ethyl 2-chlorobutanoate and acetylhydrazine.

    Reaction Conditions: The reaction can be performed in the presence of an acid catalyst such as hydrochloric acid or a base catalyst such as sodium hydroxide.

    Procedure: The reactants are mixed and heated under reflux conditions for several hours. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3E)-3-(Acetylhydrazono)-2-chlorobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine group.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Ethyl (3E)-3-(Acetylhydrazono)-2-chlorobutanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl (3E)-3-(Acetylhydrazono)-2-chlorobutanoate involves its interaction with specific molecular targets. The hydrazone group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Ethyl (3E)-3-(Acetylhydrazono)-2-chlorobutanoate can be compared with other hydrazone derivatives, such as:

    Ethyl 2-Acetylhydrazono-2-Phenylacetate: Similar structure but with a phenyl group instead of a chlorine atom.

    Ethyl 2-Chlorobutanoate: Lacks the hydrazone group, making it less reactive in certain chemical reactions.

    Acetylhydrazine: Contains the hydrazine group but lacks the ester and chlorine functionalities.

Properties

IUPAC Name

ethyl (3E)-3-(acetylhydrazinylidene)-2-chlorobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClN2O3/c1-4-14-8(13)7(9)5(2)10-11-6(3)12/h7H,4H2,1-3H3,(H,11,12)/b10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRGFFUFWBOJDSH-BJMVGYQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=NNC(=O)C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(/C(=N/NC(=O)C)/C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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